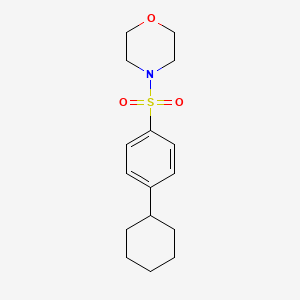

4-((4-Cyclohexylphenyl)sulfonyl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((4-Cyclohexylphenyl)sulfonyl)morpholine is a chemical compound belonging to the class of sulfonamides. It has a molecular formula of C16H23NO3S and an average mass of 309.424 Da .

Synthesis Analysis

The synthesis of morpholines, including this compound, has seen significant advancements recently. These compounds are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A series of 4((4-substitutedphenyl)sulfonyl)morpholines have been synthesized from 4-substitutedbenzenesulfonohydrazides and morpholine under microwave irradiation and conventional heating methods .Molecular Structure Analysis

The molecular structure of this compound consists of a morpholine ring attached to a cyclohexylphenyl group via a sulfonyl bridge .Aplicaciones Científicas De Investigación

Antimicrobial Activity

One study explored the antimicrobial activity of 4-(Phenylsulfonyl) morpholine, focusing on its effectiveness against multidrug-resistant strains of bacteria and fungi. The compound exhibited modulating activity, notably enhancing the effectiveness of amikacin against Pseudomonas aeruginosa, suggesting potential in combating resistant microbial infections (Oliveira et al., 2015).

Chemical Synthesis and Reactions

Research has also been conducted on the synthesis and reactions of morpholine derivatives. For instance, the reactions of cyclohexanone enamines with phenyl vinyl sulfone resulted in alkylated enamines, highlighting a method for obtaining more substituted enamines (Risaliti et al., 1967). Another study reported on the synthesis of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, which is an intermediate of the antibiotic drug linezolid, showing good antimicrobial activity against several bacterial and fungal strains (Janakiramudu et al., 2017).

Application in Organic Synthesis

Further, the compound and its derivatives have been utilized in organic synthesis . A novel nanosized N-sulfonated Brönsted acidic catalyst was introduced for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions, showcasing the utility of morpholine derivatives in facilitating chemical reactions (Goli-Jolodar et al., 2016).

Environmental and Physicochemical Studies

Investigations into environmental and physicochemical properties have been carried out as well. For example, a series of 4-benzyl-4-methylmorpholinium salts were synthesized, examining their physicochemical properties, cytotoxicity, and biodegradability. This research provides insights into the potential environmental impact and applications of these compounds (Pernak et al., 2011).

Novel Molecular Structures and Characterization

Additionally, novel molecular structures of morpholine derivatives have been characterized. One study introduced a water-soluble hydrogen sulfide–releasing molecule, illustrating the diverse biological applications and potential therapeutic value of these compounds (Li et al., 2008).

Propiedades

IUPAC Name |

4-(4-cyclohexylphenyl)sulfonylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3S/c18-21(19,17-10-12-20-13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h6-9,14H,1-5,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBLODRFHZPTSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2652710.png)

![7-(3-chloro-4-methylphenyl)-N-(furan-2-ylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2652712.png)

![6-acetyl-2-(4-acetylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2652713.png)

![7-({4-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2652718.png)

![1,6,7-trimethyl-3,8-bis(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2652721.png)

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-fluorobenzamide](/img/structure/B2652722.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2652725.png)